N,N'-(4-Methoxybenzylidene)bisbenzamide
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Overview
Description
N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide is a chemical compound with the molecular formula C22H20N2O3 and a molecular weight of 360.416 g/mol . It is known for its unique structure, which includes a benzoylamino group, a 4-methoxyphenyl group, and a benzamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 4-methoxybenzylamine, followed by the addition of benzamide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-[(benzoylamino)(4-methylphenyl)methyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.
N-[(benzoylamino)(4-chlorophenyl)methyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.
N-[(benzoylamino)(4-nitrophenyl)methyl]benzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs .
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[benzamido-(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-27-19-14-12-16(13-15-19)20(23-21(25)17-8-4-2-5-9-17)24-22(26)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,23,25)(H,24,26) |
InChI Key |
GKZMDKCQPPHMOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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